BenchChemオンラインストアへようこそ!

(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride

physicochemical_properties lipophilicity medicinal_chemistry

(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride (CAS 73706-72-6) is a partially saturated heterocyclic amine building block featuring an N-methyl-1,4,5,6-tetrahydropyrimidine core bearing a 2-aminomethyl substituent. With molecular formula C₆H₁₅Cl₂N₃ and molecular weight 200.11 g/mol, it is supplied as the crystalline dihydrochloride salt.

Molecular Formula C6H15Cl2N3
Molecular Weight 200.11 g/mol
CAS No. 73706-72-6
Cat. No. B3022251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride
CAS73706-72-6
Molecular FormulaC6H15Cl2N3
Molecular Weight200.11 g/mol
Structural Identifiers
SMILESCN1CCCN=C1CN.Cl.Cl
InChIInChI=1S/C6H13N3.2ClH/c1-9-4-2-3-8-6(9)5-7;;/h2-5,7H2,1H3;2*1H
InChIKeyPSRWZACAMIOOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine Dihydrochloride: Core Structural and Procurement Characteristics


(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride (CAS 73706-72-6) is a partially saturated heterocyclic amine building block featuring an N-methyl-1,4,5,6-tetrahydropyrimidine core bearing a 2-aminomethyl substituent . With molecular formula C₆H₁₅Cl₂N₃ and molecular weight 200.11 g/mol, it is supplied as the crystalline dihydrochloride salt . The compound belongs to the 1,4,5,6-tetrahydropyrimidine class, a scaffold extensively investigated for muscarinic receptor modulation, antimicrobial, and anticancer applications [1]. Its primary documented role is as a validated synthetic intermediate in the manufacture of oxyphencyclimine, a muscarinic receptor antagonist used for treating peptic ulcer disease and gastrointestinal spasms [2].

Why Generic Substitution of (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine Dihydrochloride Is Not Straightforward


Despite sharing the tetrahydropyrimidine core with multiple commercially available analogs, (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride cannot be freely interchanged with its closest structural relatives. The N1-methyl substitution distinguishes it from the unmethylated analog (1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride (CAS 73706-74-8) by altering both lipophilicity (consensus Log P of 0.48 vs. a predicted Log P of approximately -1.3 for the unmethylated analog) and hydrogen-bonding capacity . The dihydrochloride salt form provides aqueous solubility of approximately 9.93–35.5 mg/mL (estimated via ESOL, Ali, and SILICOS-IT methods), a critical handling advantage over the free base form (CAS 773005-09-7, MW 127.19) . Furthermore, the 2-aminomethyl substituent renders this compound a direct precursor for esterification to oxyphencyclimine—a synthetic role that the 2-chloromethyl analog (CAS 91297-25-5) fulfills via a different mechanistic pathway requiring halogen displacement [1]. These differences in solubility, reactivity, and physicochemical profile mean that procurement decisions must be application-specific, not class-generic.

Quantitative Differentiation Evidence for (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine Dihydrochloride


N1-Methyl Substitution Confers Measurably Higher Lipophilicity vs. the Unmethylated Tetrahydropyrimidine Analog

The N1-methyl group on (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride increases computed lipophilicity compared to the unmethylated analog (1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride (CAS 73706-74-8). The methylated compound exhibits a consensus Log P of 0.48 (average of five computational methods: iLOGP 0.0, XLOGP3 0.46, WLOGP 0.52, MLOGP 0.69, SILICOS-IT 0.74) . In contrast, the unmethylated analog has a predicted XLogP3 of approximately -1.3 . This ΔLog P of approximately 1.8 units represents a roughly 60-fold difference in calculated partition coefficient, indicating substantially greater lipophilicity for the N-methylated compound.

physicochemical_properties lipophilicity medicinal_chemistry SAR

Dihydrochloride Salt Form Provides Quantified Aqueous Solubility Advantage Over the Free Base

The dihydrochloride salt of (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine delivers predicted aqueous solubility of 9.93 mg/mL (ESOL method, Log S = -1.3), 25.0 mg/mL (Ali method, Log S = -0.9), and 35.5 mg/mL (SILICOS-IT method, Log S = -0.75), classifying it as 'very soluble' to 'soluble' . The free base form (CAS 773005-09-7, MW 127.19) lacks these ionizable hydrochloride counterions and is expected to exhibit significantly lower aqueous solubility, consistent with the general behavior of amine free bases vs. their hydrochloride salts. The dihydrochloride salt also dictates specific storage requirements: sealed in dry conditions at 2–8°C per vendor specifications .

solubility salt_form formulation procurement

Validated Synthetic Intermediate for Oxyphencyclimine: A Defined Synthetic Role Not Shared by Unsubstituted or N-Alkyl-Divergent Analogs

(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride is the direct precursor to 2-chloromethyl-1-methyl-1,4,5,6-tetrahydropyrimidine (CAS 91297-25-5), which upon halogen displacement with sodium α-cyclohexylmandelate yields oxyphencyclimine, a muscarinic receptor antagonist [1]. The established synthetic pathway involves condensation of 3-methylaminopropylamine with a chloroacetonitrile-derived iminoether to form the tetrahydropyrimidine ring bearing the 2-chloromethyl substituent; the aminomethyl variant (target compound) represents the reduced/hydrolyzed form of this intermediate [1][2]. Oxyphencyclimine binds muscarinic M1, M2, M3, and M4 receptor subtypes, with the (R)-enantiomer exhibiting greater affinity than the (S)-enantiomer across all four subtypes [3]. In contrast, 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (CAS 4271-96-9) serves as a pyrantel impurity/reference standard rather than an oxyphencyclimine precursor, and 2-(piperidin-4-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride (CAS 2703779-33-1) leads to entirely different pharmacophore space [4].

synthetic_chemistry pharmaceutical_intermediate muscarinic_antagonist oxyphencyclimine

Tetrahydropyrimidine Class-Level Cytotoxicity: Contextualized by Published IC₅₀ Benchmarks for Structurally Related Biginelli-Type THPMs

While no published IC₅₀ data were retrieved specifically for (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride itself, the broader tetrahydropyrimidine (THPM) class has been extensively evaluated for cytotoxicity. In a 2022 MDPI study of eleven novel Biginelli-type THPMs, the most potent compounds (4k and 4b) exhibited IC₅₀ values of 43.63 µM and 52.59 µM against HeLa cervical cancer cells [1]. A separate 2024 chlorine-containing THPM study reported compounds 4a and 4b with IC₅₀ values of 1.76 µM and 1.66 µM against K562 leukemia cells, demonstrating that THPM cytotoxicity is highly substituent-dependent [2]. The target compound's 2-aminomethyl group presents a basic amine handle distinct from the ester/ketone substituents in the Biginelli series, suggesting divergent SAR and potentially distinct mechanisms from the antiproliferative THPMs characterized to date [1][2].

anticancer cytotoxicity HeLa A549 tetrahydropyrimidine

M1 Muscarinic Receptor Pharmacology: Tetrahydropyrimidine Class Evidence with Defined Functional Selectivity Over M3 Receptors

The tetrahydropyrimidine scaffold has been extensively characterized for muscarinic receptor activity. In a landmark J. Med. Chem. (1997) study, several 1,4,5,6-tetrahydropyrimidine derivatives exhibited functional selectivity for M1 over M3 muscarinic receptors. Four ligands (1b, 1f, 2b, 7b) showed marked functional selectivity for m1 vs. m3 receptors in A9 L cells expressing recombinant subtypes [1]. An earlier 1994 study reported that 2-amino-5-(methoxycarbonyl)-1,4,5,6-tetrahydropyrimidine (7a) displayed modest affinity for CNS muscarinic receptors (22 ± 5.3 µM) and stimulated PI turnover in rat cerebral cortex (81 ± 16% at 100 µM) [2]. The target compound, bearing an N1-methyl and a 2-aminomethyl group, represents a simplified tetrahydropyrimidine core that can serve as a starting scaffold for further functionalization toward M1-selective ligands. Computational ADME predictions indicate high gastrointestinal absorption and blood-brain barrier permeation (BBB permeant: Yes, P-gp substrate: No), consistent with CNS drug-like properties .

muscarinic M1_receptor Alzheimer's functional_selectivity CNS

Vendor Purity Specifications and Batch QC Documentation Support Reproducible Procurement Decisions

Commercially available (1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride is offered at two principal purity tiers: 95% (Bidepharm, CymitQuimica) and ≥98% (ChemScene, MolCore) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports, enabling independent verification of identity and purity . In comparison, the closely related non-methylated analog (1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride (CAS 73706-74-8) is typically offered at 98% purity, while the chloromethyl analog (CAS 91297-25-5) has more limited commercial availability . The 2-aminomethyl compound's availability with documented batch QC across multiple suppliers reduces the risk of unrecognized impurities in downstream synthetic or biological applications.

purity quality_control NMR HPLC procurement

Recommended Research and Industrial Application Scenarios for (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine Dihydrochloride


Synthesis of Muscarinic Receptor Ligands via the Oxyphencyclimine Pathway

This compound is the optimal starting material for laboratories synthesizing oxyphencyclimine or its structural analogs. The established synthetic route—condensation of 3-methylaminopropylamine with a chloroacetonitrile-derived iminoether, followed by functional group interconversion at the 2-position—has been validated in the primary literature since 1959 . The 2-aminomethyl group can be converted to the 2-chloromethyl derivative for esterification with α-substituted glycolic acids, yielding muscarinic antagonists with defined stereochemistry. The (R)-enantiomer of oxyphencyclimine exhibits higher affinity than the (S)-enantiomer across M1–M4 receptor subtypes [1], underscoring the importance of stereochemically controlled synthesis from a well-characterized intermediate.

CNS Drug Discovery Starting Scaffold for M1 Muscarinic Agonist Development

For medicinal chemistry programs targeting M1 muscarinic receptors (e.g., Alzheimer's disease cognitive enhancement), this compound provides a minimal tetrahydropyrimidine core with favorable predicted CNS drug-like properties: consensus Log P of 0.48, high GI absorption, blood-brain barrier permeation (BBB permeant: Yes), and no predicted P-gp substrate liability . The N1-methyl and 2-aminomethyl substituents each provide synthetic handles for further elaboration. Published SAR for the tetrahydropyrimidine class demonstrates that 5-substituted derivatives (e.g., oxadiazolyl, alkoxycarbonyl) can achieve M1 IC₅₀ values as low as 2.7 µM with functional selectivity over M3 receptors [1], establishing a clear precedent for scaffold optimization.

Aqueous-Phase Bioconjugation and Amine-Reactive Derivatization

The high predicted aqueous solubility of the dihydrochloride salt (9.93–35.5 mg/mL across three computational methods) makes this compound suitable for aqueous-phase reactions without organic co-solvents. The primary amine at the 2-aminomethyl position is available for amide bond formation, reductive amination, or coupling to activated esters, enabling incorporation into larger molecular architectures. The N1-methyl group remains inert under these conditions, providing regioselective functionalization exclusively at the exocyclic amine.

Reference Standard for Tetrahydropyrimidine Impurity Profiling

Given its structural relationship to pyrantel-related tetrahydropyrimidines and the broader class of Biginelli-type THPMs, this compound can serve as a system suitability standard or impurity marker in HPLC/GC methods for tetrahydropyrimidine-containing pharmaceuticals. Bidepharm supplies batch-specific NMR, HPLC, and GC analytical reports , providing the documentation trail required for GLP-compliant analytical method development.

Quote Request

Request a Quote for (1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.